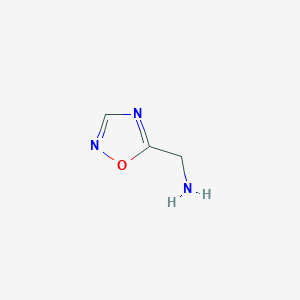
Ethoxy(hydroxymethyl)phosphinic acid
Descripción general
Descripción
Ethoxy(hydroxymethyl)phosphinic acid is an organophosphorus compound characterized by the presence of both ethoxy and hydroxymethyl groups attached to a phosphinic acid moiety
Mecanismo De Acción
Target of Action
Ethoxy(hydroxymethyl)phosphinic acid, like other phosphinic and phosphonic acids, is known to have biological activity . These compounds are often used as intermediates in the synthesis of biologically active compounds . They are known to act as antibacterial agents and play significant roles in the treatment of DNA virus and retrovirus infections . They have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
Mode of Action
It is known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
Biochemical Pathways
Phosphinic and phosphonic acids are known to affect various biochemical pathways. For instance, they are known to act as agonists of the metabotropic glutamate receptor, which can be new therapeutic targets for brain disorders such as schizophrenia and Parkinson’s disease . They also affect the GABA neurotransmitter, which is responsible for neurological disorders like epilepsy and anxiety disorders .
Pharmacokinetics
The stability of phosphinic and phosphonic acids and their resistance to hydrolysis under both acidic and basic conditions suggest that they may have good bioavailability .
Result of Action
The result of the action of this compound is likely to be dependent on its specific targets and the biochemical pathways it affects. For instance, if it acts as an antibacterial agent, it may inhibit the growth of bacteria . If it acts on the metabotropic glutamate receptor, it may have effects on brain disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions . Therefore, the pH of the environment could potentially influence the action of this compound. Additionally, the presence of trimethylsilyl halides can also affect the action of this compound by cleaving the C-O bond .
Métodos De Preparación
Ethoxy(hydroxymethyl)phosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl phosphinate with formaldehyde under acidic conditions, followed by hydrolysis. The reaction typically proceeds as follows:
Reaction of Ethyl Phosphinate with Formaldehyde: Ethyl phosphinate reacts with formaldehyde in the presence of an acid catalyst to form an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethoxy(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can introduce alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethoxy(hydroxymethyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparación Con Compuestos Similares
Ethoxy(hydroxymethyl)phosphinic acid can be compared with other similar compounds, such as:
Phosphonic Acids: These compounds have a similar structure but differ in the presence of a direct carbon-phosphorus bond instead of the ethoxy group.
Phosphinic Acids: These compounds lack the hydroxymethyl group and have different reactivity and applications.
Phosphates: While structurally different, phosphates share some chemical properties and applications with this compound.
Propiedades
IUPAC Name |
ethoxy(hydroxymethyl)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFILKYGNWOWIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















